molecular formula C17H17N3O4S B2362723 methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate CAS No. 1904411-35-3

methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate

Cat. No.: B2362723
CAS No.: 1904411-35-3
M. Wt: 359.4
InChI Key: FWVVXHPAHWUWMR-UHFFFAOYSA-N
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Description

Methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate is a complex organic molecule featuring a combination of sulfonamide, benzoate, and epiminocycloheptapyrimidin groups. It serves as an important compound in various scientific and industrial applications due to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate involves multiple steps:

  • Formation of the Epiminocyclohepta[d]pyrimidin Core: : This step typically involves cyclization reactions starting from readily available precursor molecules.

  • Introduction of the Sulfonyl Group: : This can be achieved through sulfonylation reactions using sulfonyl chloride in the presence of a base.

  • Attachment of the Benzoate Group: : Esterification reactions, using methanol in the presence of an acid catalyst, introduce the benzoate group to the molecule.

Industrial Production Methods

In industrial settings, the production of this compound generally follows similar synthetic routes but on a larger scale. High-pressure reactors and automated synthesis machines ensure precision and efficiency. Industrial synthesis often employs:

  • Flow chemistry: for continuous production.

  • Automated purification systems: to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation, often using oxidizing agents like hydrogen peroxide, to form corresponding sulfone derivatives. Reduction reactions might employ agents like sodium borohydride.

  • Substitution Reactions: : Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the benzoate moiety.

  • Addition Reactions: : The compound can participate in addition reactions, particularly at the double bonds within the epiminocyclohepta[d]pyrimidin structure.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Acid catalysts for esterification, base catalysts for sulfonylation.

  • Solvents: : Dichloromethane, methanol, ethanol, toluene.

Major Products

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Reduced amine derivatives.

  • Substitution: : Substituted aromatic compounds depending on the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate is used as a building block for synthesizing complex molecules and studying reaction mechanisms. Its unique structure serves as a model for exploring sulfonylation and esterification reactions.

Biology and Medicine

The compound exhibits significant biological activity, making it useful in pharmacological research. It acts as a potential lead compound in drug discovery, particularly for developing treatments for diseases involving enzymatic targets within the epiminocyclohepta[d]pyrimidin pathway.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for manufacturing high-performance materials used in electronics and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate involves interacting with specific molecular targets. These targets include enzymes and receptors that are part of metabolic pathways. The sulfonyl group is crucial for binding to these targets, while the epiminocyclohepta[d]pyrimidin structure provides the necessary molecular scaffold for specificity.

Molecular Targets and Pathways

  • Enzyme Inhibition: : The compound can inhibit specific enzymes involved in metabolic processes.

  • Receptor Modulation: : It can act on receptors to modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-sulfonylbenzoate: : This compound shares the sulfonyl and benzoate groups but lacks the epiminocyclohepta[d]pyrimidin core.

  • 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoic acid: : Similar in structure but with a carboxylic acid group instead of a methyl ester.

  • Sulfonyl-substituted cycloheptapyrimidines: : These compounds contain similar cyclic structures with sulfonyl groups.

Uniqueness

Methyl 4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzoate stands out due to its combination of the epiminocyclohepta[d]pyrimidin core, which imparts unique reactivity and biological activity, coupled with the versatile sulfonyl and benzoate groups that enhance its application in diverse fields.

That's a detailed overview

Properties

IUPAC Name

methyl 4-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-ylsulfonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-24-17(21)11-2-5-13(6-3-11)25(22,23)20-12-4-7-16(20)14-9-18-10-19-15(14)8-12/h2-3,5-6,9-10,12,16H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVVXHPAHWUWMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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